3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-16-9-4-2-8(3-5-9)7-17-11-6-10(12(14)15)18-13-11/h2-6H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYDHSKYAJZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit promising anticancer properties. The structural framework of 3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid allows for modifications that can enhance its efficacy against various cancer cell lines. For instance, studies have shown that similar oxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds with oxazole rings have been investigated for their anti-inflammatory effects. The presence of the methoxyphenyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
Antimicrobial Properties
The compound's unique structure may also contribute to antimicrobial activity. Research on related compounds has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Polymer Chemistry
This compound can serve as a building block in synthesizing novel polymers with specific properties. Its functional groups allow for cross-linking and modification, potentially leading to materials with enhanced thermal stability and mechanical strength.
Drug Delivery Systems
Due to its chemical structure, this compound can be incorporated into drug delivery systems, improving the solubility and bioavailability of poorly soluble drugs. Research is ongoing to explore its use in formulating nanoparticles that can deliver therapeutic agents effectively .
Case Study 1: Anticancer Screening
A study conducted on various oxazole derivatives including this compound revealed significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Evaluation
In vitro studies assessed the anti-inflammatory properties of oxazole derivatives in lipopolysaccharide-stimulated macrophages. Results indicated that these compounds could significantly reduce pro-inflammatory cytokine production, suggesting a mechanism for their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Position : The target compound’s (4-methoxyphenyl)methoxy group at the oxazole 3-position contrasts with analogs like 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid, where the methoxyphenyl is at the 5-position .
- Ring Saturation : Dihydro-oxazole derivatives (e.g., ) exhibit reduced ring strain and altered electronic properties compared to fully unsaturated oxazoles .
Physicochemical Properties
- Melting Points : Analogs such as 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid have a melting point of 147–151°C, suggesting moderate thermal stability . In contrast, halogenated derivatives (e.g., 3-[3-chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid) likely exhibit higher melting points due to stronger intermolecular forces .
- Solubility : The carboxylic acid group enhances aqueous solubility, but bulky hydrophobic substituents (e.g., trifluoromethyl or chloro groups) may reduce it. For example, the dihydro-oxazole derivative in , with multiple methoxy groups, may show improved solubility in polar solvents compared to fully aromatic analogs .
Biological Activity
3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid is a compound characterized by its unique oxazole structure, which has been investigated for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₁NO₅
- Molecular Weight : 249.222 g/mol
- CAS Number : 1463052-85-8
- Purity : ≥97% .
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes are not detailed in the available literature, related compounds such as 5-(4-methoxyphenyl)-oxazole have been synthesized and tested for biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxic Effects : The compound exhibited IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating a strong potential for inducing apoptosis .
The biological activity of this compound may be attributed to its ability to induce apoptosis through several pathways:
- Activation of p53 : Similar compounds have been shown to increase p53 expression levels, leading to enhanced apoptotic signaling.
- Caspase Activation : Flow cytometry assays revealed that these compounds activate caspase pathways in cancer cells, promoting programmed cell death .
Study on Oxazole Derivatives
A study focusing on various oxazole derivatives reported that certain structural modifications enhance biological activity. The derivatives were tested against multiple cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancerous cells over normal cells .
In Vivo Studies
While in vitro studies provide valuable insights into the anticancer potential of this compound, further in vivo studies are necessary to evaluate its efficacy and safety profile in living organisms. Current research suggests that modifications to the oxazole structure could lead to improved pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The oxazole core is typically synthesized via cyclization of α-haloketones with carboxamide precursors under acidic or basic conditions. For example, cyclization of 4-methoxybenzyl-protected intermediates with chloroacetyl derivatives can form the oxazole ring . Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. THF) critically affect reaction kinetics and yield. Post-synthesis, hydrolysis of ester intermediates (e.g., ethyl to carboxylic acid) using NaOH/EtOH (reflux, 6–8 hours) is standard .
Q. How can researchers purify and characterize this compound to confirm structural integrity?
- Methodological Answer :
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) .
- Characterization :
- NMR : Key signals include the methoxy group (δ 3.8–3.9 ppm, singlet) and oxazole protons (δ 6.5–7.2 ppm, multiplet for aromatic protons) .
- HPLC : Purity >95% confirmed via reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. What are the primary stability concerns for this compound under laboratory storage conditions?
- Methodological Answer : The compound is sensitive to light and moisture due to the oxazole ring’s susceptibility to hydrolysis. Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent degradation. Accelerated stability studies (40°C/75% RH for 14 days) can assess degradation products (e.g., carboxylic acid derivatives from ester hydrolysis) .
Advanced Research Questions
Q. How can substituent modifications (e.g., methoxy group position) alter the compound’s reactivity or biological activity?
- Methodological Answer :
- Reactivity : Substituents at the 4-methoxyphenyl group influence electrophilic substitution. For example, nitration at the para position (HNO₃/H₂SO₄) is sterically hindered compared to meta-substituted analogs .
- Biological Activity : Comparative studies with analogs (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) show that increased methoxy groups enhance lipophilicity (logP +0.5), potentially improving membrane permeability .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) caused by the carboxamide moiety .
- DFT Calculations : Compare experimental and computed ¹³C NMR shifts (using B3LYP/6-31G*) to validate assignments, especially for oxazole carbons (C-2: ~160 ppm; C-5: ~170 ppm) .
Q. How can researchers optimize synthetic routes to minimize byproducts (e.g., regioisomers)?
- Methodological Answer :
- Regioselective Cyclization : Use directing groups (e.g., nitro) to control oxazole ring formation. For example, a nitro group at the α-position of the ketone precursor directs cyclization to the desired 5-carboxylic acid position .
- Byproduct Analysis : LC-MS/MS identifies regioisomers (e.g., 4-carboxylic acid vs. 5-carboxylic acid) via fragmentation patterns (m/z differences of 12–15 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
